REACTION_SMILES
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[ClH:37].[K+:36].[NH2:1][c:2]1[c:3]2[c:4](=[O:34])[c:5]([C:31](=[O:32])[OH:33])[cH:6][n:7]([CH:28]3[CH2:29][CH2:30]3)[c:8]2[c:9]([CH3:27])[c:10]([N:13]2[CH2:14][C:15]3([CH2:16][CH2:17]3)[CH:18]([NH:20][C:21](=[O:22])[C:23]([F:24])([F:25])[F:26])[CH2:19]2)[c:11]1[F:12].[OH-:35].[OH2:38]>>[NH2:1][c:2]1[c:3]2[c:4](=[O:34])[c:5]([C:31](=[O:32])[OH:33])[cH:6][n:7]([CH:28]3[CH2:29][CH2:30]3)[c:8]2[c:9]([CH3:27])[c:10]([N:13]2[CH2:14][C:15]3([CH2:16][CH2:17]3)[CH:18]([NH2:20])[CH2:19]2)[c:11]1[F:12]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
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Name
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Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
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Cc1c(N2CC(N)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[ClH:37].[K+:36].[NH2:1][c:2]1[c:3]2[c:4](=[O:34])[c:5]([C:31](=[O:32])[OH:33])[cH:6][n:7]([CH:28]3[CH2:29][CH2:30]3)[c:8]2[c:9]([CH3:27])[c:10]([N:13]2[CH2:14][C:15]3([CH2:16][CH2:17]3)[CH:18]([NH:20][C:21](=[O:22])[C:23]([F:24])([F:25])[F:26])[CH2:19]2)[c:11]1[F:12].[OH-:35].[OH2:38]>>[NH2:1][c:2]1[c:3]2[c:4](=[O:34])[c:5]([C:31](=[O:32])[OH:33])[cH:6][n:7]([CH:28]3[CH2:29][CH2:30]3)[c:8]2[c:9]([CH3:27])[c:10]([N:13]2[CH2:14][C:15]3([CH2:16][CH2:17]3)[CH:18]([NH2:20])[CH2:19]2)[c:11]1[F:12]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(N2CC(N)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |